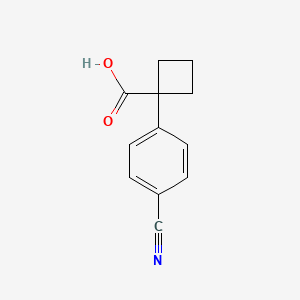

1-(4-Cyanophenyl)cyclobutanecarboxylic acid

Übersicht

Beschreibung

1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-Cyanophenyl)cyclobutanecarboxylic acid, a compound characterized by its unique cyclobutane structure and a cyanophenyl substituent, has garnered attention in biochemical research for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields such as medicinal chemistry and enzyme kinetics.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a cyclobutane ring attached to a carboxylic acid group and a para-cyanophenyl group, which contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with prolyl-specific peptidases. These enzymes play crucial roles in protein degradation and modulation of various physiological processes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of peptide bonds adjacent to proline residues. This hydrolysis can be quantified spectrophotometrically by measuring the release of products such as beta-naphthylamine, which serves as an indicator of enzyme activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Enzyme Kinetics : The compound is utilized to evaluate the kinetics of prolyl-specific peptidases. Studies have shown that it can effectively differentiate between various enzyme types based on their hydrolysis rates under physiological conditions.

- Clinical Diagnostics : In clinical settings, this compound has been employed to measure enzyme activity in patients with neurodegenerative disorders. Variations in prolyl-specific peptidase activity have been correlated with disease severity, suggesting its potential as a biomarker for diagnostic purposes.

- Drug Development : The compound is also significant in drug discovery efforts aimed at developing enzyme inhibitors. By screening for compounds that inhibit prolyl-specific peptidases, researchers can identify candidates for therapeutic applications in diseases associated with dysregulated enzyme activity.

Study 1: Prolyl Oligopeptidase Activity

A study focused on evaluating prolyl oligopeptidase activity utilized this compound as a substrate. The results demonstrated significant hydrolysis rates, indicating that the compound could effectively discriminate between different prolyl-specific peptidases based on their kinetic profiles. This study underscores the utility of the compound in enzymatic assays and its relevance in understanding enzyme specificity.

Study 2: Clinical Relevance in Neurodegenerative Disorders

Another investigation highlighted the use of this compound to assess prolyl-specific peptidase activities in patients diagnosed with neurodegenerative disorders. The findings revealed altered enzyme activities that correlated with the severity of symptoms, suggesting that this compound could serve as a valuable biomarker for clinical diagnostics.

Data Table: Biological Activities and Applications

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Kinetics | Evaluates kinetics of prolyl-specific peptidases; differentiates between enzyme types | |

| Clinical Diagnostics | Measures enzyme activity in neurodegenerative disorders; potential biomarker for disease severity | |

| Drug Development | Screening for enzyme inhibitors; identifies therapeutic candidates |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Cyanophenyl)cyclobutanecarboxylic acid has been studied for its potential pharmaceutical applications. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of cyclobutane carboxylic acids exhibit anticancer properties. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

A study demonstrated the use of cyclobutane derivatives in creating high-performance polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making them suitable for advanced engineering applications.

Research is ongoing into the environmental impact and degradation pathways of cyclobutane derivatives, including this compound. Understanding these pathways is crucial for assessing the ecological risks associated with their use.

Case Study: Biodegradation Studies

Studies have shown that certain cyclobutane derivatives can be biodegraded by microbial action, which is essential for evaluating their environmental safety when used in industrial applications.

Eigenschaften

IUPAC Name |

1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-9-2-4-10(5-3-9)12(11(14)15)6-1-7-12/h2-5H,1,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJSUZJOUXGAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.